molecular formula C22H24BrP B041733 Butyltriphenylphosphonium bromide CAS No. 1779-51-7

Butyltriphenylphosphonium bromide

Cat. No. B041733
CAS RN: 1779-51-7
M. Wt: 399.3 g/mol
InChI Key: IKWKJIWDLVYZIY-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • Butyltriphenylphosphonium bromide is used in the synthesis of butyltriphenylphosphonium tetra borate (BTPPTB), a versatile reducing agent for the reduction of imines, enamines, and oximes, as well as in reductive alkylation of aldehydes and ketones (Hajipour et al., 2001).

Molecular Structure Analysis

  • The crystal and molecular structure of related compounds such as propyltriphenylphosphonium bromochromate, synthesized using butyltriphenylphosphonium bromide, has been determined by X-ray crystallography, providing insights into the molecular structure of similar compounds (Ghammamy et al., 2007).

Chemical Reactions and Properties

  • Butyltriphenylphosphonium bromide is involved in various chemical reactions, such as the synthesis of α-amino phosphonates and the cyclotrimerization of aldehydes (Reddy et al., 2005), (Hon & Lee, 2001).

Physical Properties Analysis

  • Studies on similar phosphonium compounds provide insights into the physical properties of butyltriphenylphosphonium bromide, such as solubility and crystal structure, which can be inferred from studies on compounds like bromotriphenylphosphonium tribromide (Vogt et al., 1993).

Chemical Properties Analysis

  • The compound is a key reactant in the synthesis of other chemicals, indicating its reactivity and usefulness in organic synthesis. For instance, it is used in the synthesis of various organyltriphenylphosphonium compounds (Sharutin et al., 2020).

Scientific Research Applications

  • Synthesis of Novel Phosphonium Hexatungstate Complexes

    • Application: Butyltriphenylphosphonium bromide is used in the synthesis of novel phosphonium hexatungstate complexes .
    • Method: Sodium tungstate reacts with butyltriphenylphosphonium bromide in the presence of hydrochloric acid to afford new phosphonium hexatungstate compounds .
    • Results: The compounds were found to be stable in air and were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
  • Polymer Mediation

    • Application: Butyltriphenylphosphonium bromide is used in polymer mediation .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Inhibitors of Tubulin Polymerization

    • Application: Butyltriphenylphosphonium bromide is used in the synthesis of inhibitors of tubulin polymerization .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The inhibitors express antimitotic and antitubulin properties .
  • Synthesis of 3-Phenylpropanoic Acids

    • Application: Butyltriphenylphosphonium bromide is used in the synthesis of 3-phenylpropanoic acids .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The 3-phenylpropanoic acids act as peroxisome proliferator-activated receptor dual agonists affecting the mitochondrial carnitine system .
  • Free Radical 5-Exo-Dig Cyclization

    • Application: Butyltriphenylphosphonium bromide is used as a reactant for free radical 5-exo-dig cyclization .
    • Method: The specific methods of application or experimental procedures are not detailed in the sources .
    • Results: The specific results or outcomes obtained are not detailed in the sources .
  • Intramolecular Hydroacylalkoxylation

    • Application: Butyltriphenylphosphonium bromide is used as a reactant for intramolecular hydroacylalkoxylation .
    • Method: The specific methods of application or experimental procedures are not detailed in the sources .
    • Results: The specific results or outcomes obtained are not detailed in the sources .
  • Wittig Reactions

    • Application: Butyltriphenylphosphonium bromide is used in Wittig reactions for the stereoselective synthesis of alkenes .
    • Method: The specific methods of application or experimental procedures are not detailed in the sources .
    • Results: The specific results or outcomes obtained are not detailed in the sources .
  • Dimerization of α-Olefins

    • Application: Butyltriphenylphosphonium bromide is used in the dimerization of α-olefins .
    • Method: The specific methods of application or experimental procedures are not detailed in the sources .
    • Results: The specific results or outcomes obtained are not detailed in the sources .
  • Alkylidenation of Hydrazides

    • Application: Butyltriphenylphosphonium bromide is used in the alkylidenation of hydrazides for the synthesis of indoles .
    • Method: The specific methods of application or experimental procedures are not detailed in the sources .
    • Results: The specific results or outcomes obtained are not detailed in the sources .
  • Tandem Cyclization and 1,2-Thiolate Shift of Nitrogen Ylides

    • Application: Butyltriphenylphosphonium bromide is used in tandem cyclization and 1,2-thiolate shift of nitrogen ylides .
    • Method: The specific methods of application or experimental procedures are not detailed in the sources .
    • Results: The specific results or outcomes obtained are not detailed in the sources .
  • Synthesis of Phosphotungstate Metalates

    • Application: Butyltriphenylphosphonium bromide is used in the synthesis of phosphotungstate metalates .
    • Method: Sodium tungstate reacts with butyltriphenylphosphonium bromide in the presence of hydrochloric acid to afford new phosphonium hexatungstate compounds .
    • Results: The compounds were found to be stable in air and were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
  • Synthesis of Organic-Inorganic Hybrids

    • Application: Butyltriphenylphosphonium bromide is used in the synthesis of organic-inorganic hybrids .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The hybrids combine the properties of both counterparts and have many practical applications in materials, nanotechnology, catalysis, electrochromic/photochromic systems, and sensors .

Safety And Hazards

Butyltriphenylphosphonium Bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Butyltriphenylphosphonium Bromide has been used in the synthesis of a series of RTP polymers that show color-tunable persistent luminescence upon excitation at different wavelengths . These findings open new opportunities for the control of response behaviors of smart-responsive RTP materials through external stimuli . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases . Therefore, the development of therapeutic drugs capable of restoring mitochondrial function is highly significant and critically needed .

properties

IUPAC Name

butyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWKJIWDLVYZIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22949-84-4 (Parent)
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID90883581
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyltriphenylphosphonium bromide

CAS RN

1779-51-7
Record name Butyltriphenylphosphonium bromide
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Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Record name N-butyltriphenylphosphonium chloride
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Record name Butyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
D Seyferth, MA Eisert, JK Heeren - Journal of Organometallic Chemistry, 1964 - Elsevier
Methyllithium attacks tert-butyltriphenylphosphonium bromide principally at the phosphorus atom, giving benzene (68%) and tert-butyldiphenylphosphinemethylene (46% as …
Number of citations: 17 www.sciencedirect.com
JG Thompson - 1968 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 68-17,856 THOMPSON, John Guthrie, 1941- REACTIONS OF PKOSPHONIUM SALTS: REACTIONS OF CYCLOPROFYL- AND …
Number of citations: 0 search.proquest.com
EW Czerwinski - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
At 106 K, the three C atoms closest to P in the butyl group of the title compound, C22H24BrP, are in an extended conformation. However, unlike the longer alkylamine substituted …
Number of citations: 4 scripts.iucr.org
IM Baltork, MM Sadeghi, N Mahmoodi, B Kharamesh - 1997 - nopr.niscpr.res.in
… This reagent is prepared very easily by addition of chromium trioxide in 3 N hydrochloric acid to a solution of n-butyltriphenylphosphonium bromide in water/acetone (l0/1). This …
Number of citations: 63 nopr.niscpr.res.in
WG Dauben, JM Gerdes, RA Bunce - The Journal of Organic …, 1984 - ACS Publications
… The sample was depressurized and the crude phosphonium salt processed as described above to afford 165 mg (82%) of re-butyltriphenylphosphonium bromide; mp240-241 C (lit.9 …
Number of citations: 62 pubs.acs.org
TI Rokitskaya, EV Aleksandrova… - The Journal of …, 2022 - ACS Publications
The alkyltriphenylphosphonium (TPP) group is the most widely used vector targeted to mitochondria. Previously, the length of the alkyl linker was varied as well as structural …
Number of citations: 7 pubs.acs.org
DT Burns, N Tungkananuruk - Analytica Chimica Acta, 1989 - Elsevier
Molybdenum(VI) is reduced to molybdenum (V) with ascorbic acid, reacts with thiocyanate and the complex is extracted with butyltriphenylphosphonium by microcrystalline …
Number of citations: 17 www.sciencedirect.com
R Bansal, KC Gupta, P Kumar - 2013 29th Southern …, 2013 - ieeexplore.ieee.org
… The present study suggests that the synthetic chemical vector, butyltriphenylphosphonium bromide grafted lPEI polymers (BTP) can efficiently and safely deliver nucleic acids into the …
Number of citations: 3 ieeexplore.ieee.org
K Okuma, K Yoshitake, T Izaki, K Yoshida… - Bulletin of the Chemical …, 2007 - journal.csj.jp
… Heating of sec-butyltriphenylphosphonium bromide (2h) at 275 C for 20min led to triphenylphosphonium bromide. Heating of 1-indanyltriphenylphosphonium bromide (2i) at 275 C for …
Number of citations: 7 www.journal.csj.jp
K Fukui, R Sudo - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
Disubstituted aminotriphenylphosphonium bromides were obtained in excellent yields from the reaction of triphenylphosphine dibromide and the secondary amines using simple …
Number of citations: 15 www.journal.csj.jp

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